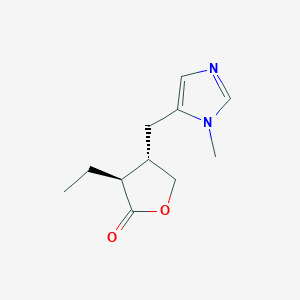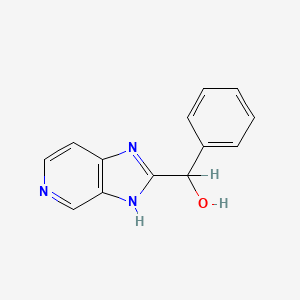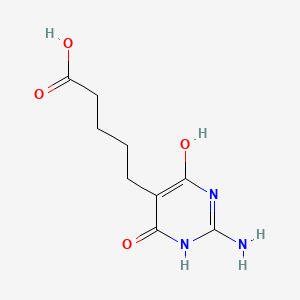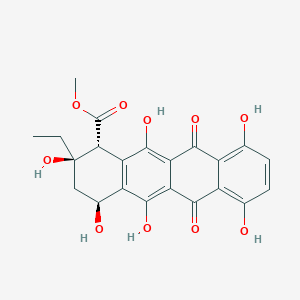
キンドキシン
概要
説明
キンドキシンはキノキサリン誘導体であり、その構造中に2つの窒素原子と2つの酸素原子を含んでいます。 キンドキシンは様々な生物活性を有することが研究されており、医学や農業など様々な分野で応用されています .
製造方法
合成経路と反応条件
キンドキシンはいくつかの方法で合成できます。 一般的な方法の1つは、o-フェニレンジアミンとグリオキサールまたはその誘導体を酸性条件下で縮合させる方法です . この反応は通常、高温で行われ、収率を高めるために触媒が必要になる場合があります。 別の方法には、過酸化水素または他の酸化剤を使用してキノキサリンを酸化する方法があります .
工業的生産方法
工業的環境では、キンドキシンは通常、最適化された反応条件を使用して大規模合成を行い、高い収率と純度を確保します。 このプロセスには、再結晶化やクロマトグラフィーによる精製など、所望の製品を得るためのステップが含まれる場合があります .
科学的研究の応用
キンドキシンは、様々な科学分野における応用について広範囲にわたって研究されてきました。
Safety and Hazards
将来の方向性
作用機序
生化学分析
Biochemical Properties
Quindoxin plays a significant role in biochemical reactions due to its antibacterial activity. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA, where Quindoxin induces base pair substitutions and frameshift mutations . This interaction is crucial for its antibacterial and mutagenic activities. Quindoxin’s mutagenicity is dependent on the presence of its N-oxide groups, as the completely reduced derivative, quinoxaline, is not mutagenic . Additionally, Quindoxin interacts with the bacterial activation mechanism, enhancing its antibacterial and mutagenic activities under anaerobic conditions .
Cellular Effects
Quindoxin affects various types of cells and cellular processes. In bacterial cells, it induces mutations by causing base pair substitutions and frameshift mutations . This mutagenic activity leads to changes in gene expression and cellular metabolism. Quindoxin’s antibacterial activity is also enhanced under anaerobic conditions, suggesting that it influences cell signaling pathways related to oxygen availability . Furthermore, Quindoxin’s interaction with bacterial DNA can lead to cell death, making it an effective antibacterial agent.
Molecular Mechanism
The molecular mechanism of Quindoxin involves its interaction with bacterial DNA, leading to mutations and cell death. Quindoxin binds to DNA and induces base pair substitutions and frameshift mutations . This binding interaction is dependent on the presence of its N-oxide groups, which are essential for its mutagenic and antibacterial activities . Additionally, Quindoxin’s antibacterial activity is enhanced under anaerobic conditions, indicating that its mechanism of action is influenced by oxygen availability . The compound’s ability to induce mutations and cell death makes it a potent antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quindoxin change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Quindoxin’s antibacterial and mutagenic activities are enhanced under anaerobic conditions, suggesting that its stability is influenced by oxygen availability . Long-term studies have shown that Quindoxin can induce mutations and cell death over extended periods, making it a valuable tool for studying bacterial resistance and mutagenesis .
Dosage Effects in Animal Models
The effects of Quindoxin vary with different dosages in animal models. At low doses, Quindoxin exhibits antibacterial activity by inducing mutations in bacterial DNA . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve antibacterial activity without causing significant toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of Quindoxin in animal models.
Metabolic Pathways
Quindoxin is involved in several metabolic pathways, including those related to its antibacterial and mutagenic activities. It interacts with enzymes and cofactors involved in DNA replication and repair, leading to mutations and cell death . Quindoxin’s metabolic pathways are influenced by oxygen availability, with enhanced activity under anaerobic conditions . These interactions with metabolic pathways are essential for understanding Quindoxin’s mechanism of action and its effects on bacterial cells.
Transport and Distribution
Quindoxin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within bacterial cells, enhancing its antibacterial activity . Quindoxin’s distribution is also affected by oxygen availability, with increased activity under anaerobic conditions . Understanding the transport and distribution of Quindoxin is crucial for optimizing its use as an antibacterial agent.
Subcellular Localization
Quindoxin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, Quindoxin localizes to the DNA, where it induces mutations and cell death . This localization is essential for its antibacterial and mutagenic activities. Additionally, Quindoxin’s activity is enhanced under anaerobic conditions, suggesting that its subcellular localization is influenced by oxygen availability .
準備方法
Synthetic Routes and Reaction Conditions
Quindoxin can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions . The reaction typically proceeds at elevated temperatures and may require a catalyst to enhance the yield. Another method involves the oxidation of quinoxaline using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
In industrial settings, the production of quindoxin often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
反応の種類
キンドキシンは、次のような様々な化学反応を起こします。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、またはその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、または微生物還元。
置換: 適切な条件下で様々な求核剤と求電子剤。
形成される主な生成物
これらの反応から形成される主な生成物には、キノキサリンジ-N-オキシド誘導体、キノキサリン-N-オキシド、および置換キノキサリン化合物があります .
類似化合物との比較
キンドキシンは、キノキサリン1,4-ジ-N-オキシド(QdNOs)のクラスに属し、類似の構造的特徴と生物活性を共有しています . いくつかの類似の化合物には、次のようなものがあります。
イオジニン: 抗生物質および抗がん作用を有するフェナジン誘導体.
ミキシン: 抗真菌作用および抗がん作用を有する別のフェナジン誘導体.
キノキサリン-2-カルボン酸: 抗生物質作用を有する天然物.
特性
IUPAC Name |
4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIHZSGJPSDCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C[N+]2=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046165 | |
| Record name | Quindoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2423-66-7 | |
| Record name | Quinoxaline dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quindoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quindoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quindoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quindoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINDOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX8J6YS1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 243 °C | |
| Record name | Quindoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Azuleno[6,5-b]furan-5-carboxaldehyde, 3,8-dimethyl-](/img/structure/B1211987.png)


![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)
![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)




![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)




